1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Catalog No.
S12158313
CAS No.
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Product Name

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane

IUPAC Name

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-6-2-5(3-8-6)7-4-6/h5,7H,2-4H2,1H3

InChI Key

KTOFHEUDKAGWSE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(CO1)NC2

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, also known as 2-oxa-5-azabicyclo[2.2.1]heptane, is a bicyclic compound characterized by a unique structure that incorporates both oxygen and nitrogen heteroatoms within its ring system. The compound features a bicyclic framework consisting of seven atoms, with one oxygen atom and one nitrogen atom integrated into the structure, which contributes to its potential biological and chemical reactivity.

The molecular formula for 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is C6H11NOC_6H_{11}NO with a molecular weight of approximately 113.16 g/mol. Its structural complexity allows for various conformations, which can influence its interactions in biological systems and

Due to the presence of functional groups within its structure:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Cyclization Reactions: The bicyclic nature of the compound enables it to undergo cyclization, leading to the formation of more complex structures.
  • Diels-Alder Reactions: This compound can serve as a diene or dienophile in Diels-Alder reactions, which are useful for constructing cyclic compounds.

The specific reaction pathways depend on the substituents attached to the bicyclic framework and the reaction conditions employed.

Research indicates that 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane exhibits notable biological activity, particularly in pharmacological contexts:

  • Antimicrobial Properties: Some derivatives of this compound have shown effectiveness against various bacterial strains.
  • Neuroactive Effects: Given its structural similarity to certain neurotransmitters, it may interact with neurotransmitter receptors, influencing neurological pathways.

Studies have suggested that modifications to the bicyclic structure can enhance its biological activity, making it a candidate for drug development.

Synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane has been achieved through several methods:

  • Diels-Alder Reaction: This method involves the reaction of suitable diene and dienophile precursors to form the bicyclic structure efficiently.
  • Base-Promoted Heterocyclization: This technique has been utilized to construct the azabicyclic framework from simpler precursors, achieving good yields in short reaction times .
  • Improved Synthetic Routes: Recent advancements have reported synthetic routes yielding up to 70% efficiency, significantly enhancing previous methods that had lower yields .

These methods highlight the versatility of synthetic strategies available for constructing this complex compound.

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting microbial infections or neurological disorders.
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules, particularly those involving heterocycles.

Its unique structure makes it valuable in both medicinal chemistry and synthetic organic chemistry.

Interaction studies have focused on understanding how 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane interacts with biological targets:

  • Receptor Binding Studies: Research has indicated potential interactions with neurotransmitter receptors, which could elucidate its neuroactive properties.
  • Enzyme Inhibition: Some studies suggest that derivatives may inhibit specific enzymes, contributing to their antimicrobial effects.

These studies are crucial for determining the therapeutic potential and safety profile of this compound and its derivatives.

Several compounds share structural similarities with 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane:

Compound NameSimilarityKey Features
2-Oxa-5-azabicyclo[2.2.1]heptane1.00Directly related structure
(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride0.79Contains a pyrrolidine ring
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride0.84Features an octane ring structure
(2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride0.85Morpholine derivative with potential bioactivity
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride0.84Another bicyclic compound with similar features

These compounds illustrate the diversity within bicyclic structures containing nitrogen and oxygen heteroatoms, highlighting the unique attributes of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane in terms of both chemical reactivity and biological activity.

Molecular Architecture

1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (C₆H₁₁NO) features a bicyclo[2.2.1]heptane framework with oxygen and nitrogen atoms integrated into the ring system. The molecular formula and weight (113.16 g/mol) confirm its compact heterocyclic structure. The IUPAC name, (1R,4R)-1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, specifies its stereochemistry, with methyl and heteroatom substituents occupying distinct bridgehead positions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
SMILES NotationC[C@]12CC@HNC2
InChI KeyKTOFHEUDKAGWSE-PHDIDXHHSA-N

The SMILES string highlights the bicyclic connectivity and stereochemical configuration, with the methyl group at the 1-position and oxygen/nitrogen at the 2- and 5-positions, respectively.

Stereochemical Considerations

The (1R,4R) configuration imposes specific spatial constraints, influencing reactivity and intermolecular interactions. X-ray crystallography or advanced NMR studies would be required to confirm the absolute configuration, though computational models (e.g., PubChem’s 3D conformer) suggest a rigid, puckered geometry. Derivatives such as the (1S,4S) enantiomer have been reported as hydrochloride salts, underscoring the importance of stereochemistry in salt formation and solubility.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

113.084063974 g/mol

Monoisotopic Mass

113.084063974 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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